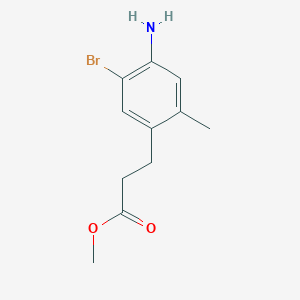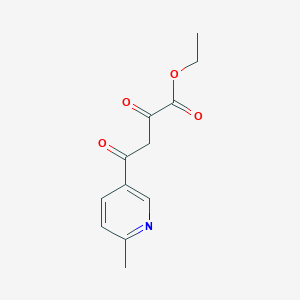![molecular formula C21H28N2O4 B8380366 8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one CAS No. 41806-52-4](/img/structure/B8380366.png)
8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,9-Dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one is a complex organic compound with a unique structure that includes a chromeno-pyridinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-piperidin-1-ylethanamine with a suitable aldehyde, followed by cyclization and methoxylation reactions . The reaction conditions often involve the use of organic solvents such as ethanol and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach .
化学反応の分析
Types of Reactions
8,9-Dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
8,9-Dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of 8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting specific enzymes or signaling pathways .
類似化合物との比較
Similar Compounds
6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine:
8,9-Dimethoxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one:
Uniqueness
8,9-Dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its chromeno-pyridinone core and the presence of the piperidin-1-ylethyl group make it a versatile compound for various applications in research and industry .
特性
CAS番号 |
41806-52-4 |
|---|---|
分子式 |
C21H28N2O4 |
分子量 |
372.5 g/mol |
IUPAC名 |
8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C21H28N2O4/c1-25-19-12-16-15-6-9-23(11-10-22-7-4-3-5-8-22)14-17(15)21(24)27-18(16)13-20(19)26-2/h12-13H,3-11,14H2,1-2H3 |
InChIキー |
LMYOGTQDMQFGEK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C3=C(CN(CC3)CCN4CCCCC4)C(=O)O2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-7-isobutyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B8380304.png)

![2-Methyl-6,7,8,9-tetrahydro-9-(2,4,6-trimethylphenyl)-5H-pyrido[2,3-b]indol-4-amine](/img/structure/B8380311.png)


![(1-{[(2-Chloro-4-pyrimidinyl)oxy]methyl}cyclobutyl)methanol](/img/structure/B8380329.png)





![2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B8380370.png)
![[1,1'-Biphenyl]-2-carboxylicacid,5'-fluoro-2'-methoxy-4-nitro-](/img/structure/B8380371.png)
